An In-depth Technical Guide to the Chemical Properties of 4-Nitrophthalic Anhydride
An In-depth Technical Guide to the Chemical Properties of 4-Nitrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophthalic anhydride, with the chemical formula C₈H₃NO₅, is a key intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), high-performance polymers, and fluorescent dyes.[1][2][3] Its bifunctional nature, possessing both a reactive anhydride moiety and a nitro group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical properties of 4-nitrophthalic anhydride, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in drug development.
Physicochemical Properties
4-Nitrophthalic anhydride is a pale yellow to light yellow-brown crystalline powder.[4][5] Its fundamental physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃NO₅ | [4] |
| Molecular Weight | 193.11 g/mol | [4] |
| Appearance | Pale yellow to light yellow-brown powder/crystals | [4][5] |
| Melting Point | 116-120 °C | [5] |
| Boiling Point | 197 °C at 8 mmHg | [5] |
| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone. Insoluble in water (reacts). | [6] |
| Density | ~1.64 g/cm³ (estimate) | [5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Peaks and Assignments | Reference(s) |
| Infrared (IR) Spectroscopy | C=O stretch (anhydride): ~1850 cm⁻¹ and ~1770 cm⁻¹ (symmetric and asymmetric); NO₂ stretch: ~1540 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric); C-O-C stretch: ~1250 cm⁻¹ | [7][8] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons typically appear in the range of 8.0-9.0 ppm. The exact chemical shifts and coupling patterns depend on the solvent. | [4][9] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbons: ~160-165 ppm; Aromatic carbons: ~120-155 ppm. | [3][4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 193. Key fragments may include loss of CO₂ (m/z 149) and NO₂ (m/z 147). | [4] |
Chemical Reactivity
The chemical behavior of 4-nitrophthalic anhydride is dominated by the electrophilicity of the anhydride carbonyl carbons and the influence of the electron-withdrawing nitro group on the aromatic ring.
Hydrolysis
4-Nitrophthalic anhydride reacts with water to form 4-nitrophthalic acid. This hydrolysis is relatively slow in neutral water but is accelerated by both acids and bases.[4] The reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring.
Reactions with Alcohols
Reaction with alcohols (alcoholysis) yields the corresponding monoester of 4-nitrophthalic acid. The reaction is typically carried out by heating the anhydride in the presence of the alcohol. This reaction is a common method for introducing a phthalate monoester functionality into a molecule.
Reactions with Amines
Amines readily react with 4-nitrophthalic anhydride to form the corresponding phthalamic acid. This reaction is often the first step in the synthesis of N-substituted 4-nitrophthalimides. The initial nucleophilic attack of the amine on a carbonyl group is followed by ring-opening. Subsequent dehydration of the phthalamic acid, usually by heating, leads to the formation of the imide ring.
Figure 1: Reaction of 4-Nitrophthalic Anhydride with a Primary Amine.
Experimental Protocols
Synthesis of 4-Nitrophthalic Anhydride from 4-Nitrophthalic Acid
This protocol describes the dehydration of 4-nitrophthalic acid to its corresponding anhydride using acetic anhydride.[10][11]
Materials:
-
4-Nitrophthalic acid (21.1 g)
-
Acetic anhydride (50.0 g)
-
Chloroform (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and filter paper
Procedure:
-
A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.[10]
-
The mixture is heated at reflux for 6 hours.[10]
-
After cooling, the acetic acid formed during the reaction is removed by distillation at atmospheric pressure.[10]
-
The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[10]
-
The crude 4-nitrophthalic anhydride is obtained as a solid residue.
-
For purification, the crude product is recrystallized from chloroform to yield the pure anhydride.[10]
Figure 2: Workflow for the Synthesis of 4-Nitrophthalic Anhydride.
Synthesis of 4-Nitrophthalic Anhydride from 4-Nitrophthalimide
This method involves the hydrolysis of 4-nitrophthalimide to the corresponding dicarboxylic acid, followed by in-situ dehydration to the anhydride.[12]
Materials:
-
4-Nitrophthalimide
-
Sodium hydroxide solution
-
Nitric acid
-
Ether
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
4-Nitrophthalimide is added to a sodium hydroxide solution and heated to boiling for 15 minutes to facilitate hydrolysis.[12]
-
The solution is cooled and the pH is adjusted to 6-8 with nitric acid.[12]
-
Additional nitric acid is added, and the solution is boiled for another 5 minutes to ensure complete conversion to the dicarboxylic acid.[12]
-
After cooling and filtering, the filtrate is extracted with ether.[12]
-
The ether extract is dried, and the ether is evaporated to yield crystals of 4-nitrophthalic anhydride.[12]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for 4-nitrophthalic anhydride is not detailed in the provided results, a general reverse-phase HPLC method can be adapted from methods used for its hydrolysis product, 4-nitrophthalic acid.[12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of the 4-nitrophthalic anhydride is prepared in the mobile phase or a compatible solvent. Due to its reactivity with water, care should be taken during sample preparation.
Applications in Drug Development
4-Nitrophthalic anhydride is a crucial precursor in the synthesis of several classes of pharmacologically active molecules.
Synthesis of PARP Inhibitors
A significant application of 4-nitrophthalic anhydride is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][14] PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). 4-Nitrophthalic anhydride can be used to construct the phthalazinone core found in many PARP inhibitors.
Figure 3: Role of PARP Inhibitors in DNA Damage Response.
Synthesis of Fluorescent Dyes
The structural backbone of 4-nitrophthalic anhydride is also utilized in the synthesis of fluorescent dyes and probes. These molecules are essential tools in biomedical research and diagnostics for imaging and tracking biological processes. The anhydride can be reacted with various nucleophiles to create complex heterocyclic systems with desirable photophysical properties.
Safety and Handling
4-Nitrophthalic anhydride is an irritant to the skin, eyes, and respiratory system.[4] It is also moisture-sensitive and will react with water.[4]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[4]
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Seek medical attention if irritation or other symptoms persist.
Conclusion
4-Nitrophthalic anhydride is a versatile and important chemical intermediate with significant applications in the pharmaceutical and materials science industries. Its well-defined chemical properties and reactivity make it a valuable tool for the synthesis of complex organic molecules. A thorough understanding of its characteristics, handling procedures, and synthetic applications is essential for researchers and scientists working in these fields. This guide provides a foundational resource to support the safe and effective use of 4-nitrophthalic anhydride in research and development.
References
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- 6. 4-Nitrophthalic anhydride CAS#: 5466-84-2 [amp.chemicalbook.com]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
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- 11. prepchem.com [prepchem.com]
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- 14. 4-Nitrophthalic acid(610-27-5) 1H NMR [m.chemicalbook.com]
